2-(1H-pyrazol-4-yl)acetic acid
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Overview
Description
2-(1H-pyrazol-4-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring attached to an acetic acid moiety. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include 2-(1h-pyrazol-4-yl)acetic acid, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These activities suggest that the compound may target specific proteins or enzymes in the Leishmania and Plasmodium parasites.
Mode of Action
A molecular docking study conducted on a related compound, a hydrazine-coupled pyrazole derivative, showed a strong interaction with lm-ptr1, a protein in leishmania . This suggests that this compound might interact with similar proteins in its target organisms, leading to inhibition of their normal function.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle of the leishmania and plasmodium parasites, potentially disrupting essential biochemical pathways .
Result of Action
Given its antileishmanial and antimalarial activities, it can be inferred that the compound leads to the death or inhibition of the leishmania and plasmodium parasites .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyrazole derivatives have been shown to have diverse pharmacological effects, including antileishmanial and antimalarial activities
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by subsequent functionalization to introduce the acetic acid moiety .
Industrial Production Methods
Industrial production methods for 2-(1H-pyrazol-4-yl)acetic acid often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, such as palladium or ruthenium complexes, to facilitate the cyclization and functionalization reactions .
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-4-carboxylic acids.
Reduction: Reduction reactions can modify the pyrazole ring or the acetic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Pyrazole-4-carboxylic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
2-(1H-pyrazol-4-yl)acetic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-(pyrazol-3-yl)acetic acid: Similar structure but with the pyrazole ring attached at a different position.
Pyrazole-4-carboxylic acid: Lacks the acetic acid moiety but shares the pyrazole ring.
Pyrazole-5-carboxylic acid: Another positional isomer with different biological properties.
Uniqueness
2-(1H-pyrazol-4-yl)acetic acid is unique due to its specific structural arrangement, which allows for distinct interactions with biological targets. This uniqueness can lead to different pharmacological profiles and applications compared to its isomers and other pyrazole derivatives .
Properties
IUPAC Name |
2-(1H-pyrazol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-5(9)1-4-2-6-7-3-4/h2-3H,1H2,(H,6,7)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWJTOHJADWQQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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